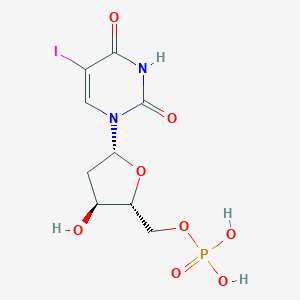
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is known for its ability to interact with various biological systems, making it a valuable tool for studying different physiological processes.
Mechanism of Action
The mechanism of action of 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride involves its interaction with the dopamine and serotonin systems in the brain. This compound acts as a dopamine and serotonin reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters into the presynaptic neuron, leading to increased levels of dopamine and serotonin in the synaptic cleft. This, in turn, leads to increased activation of postsynaptic receptors and subsequent changes in behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific system being studied. In general, this compound has been shown to increase dopamine and serotonin levels in the brain, leading to changes in behavior. It has also been shown to have effects on other neurotransmitter systems, such as the norepinephrine system, and to interact with various ion channels and receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride in lab experiments is its ability to interact with multiple biological systems, making it a versatile tool for studying various physiological processes. Additionally, this compound has been well-studied in the literature, with numerous scientific publications describing its properties and effects. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful handling in the lab.
Future Directions
There are many potential future directions for research involving 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride. One area of interest is the development of new compounds that are more selective in their interaction with specific neurotransmitter systems. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as inflammation and immune function. Additionally, there is potential for the development of new therapeutic agents based on the properties of this compound. Overall, the future of research involving this compound is promising, with many exciting possibilities for new discoveries and applications.
Synthesis Methods
The synthesis of 1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with diethylamine and subsequent reaction with thionyl chloride to form the dihydrochloride salt. This method has been described in detail in various scientific publications.
Scientific Research Applications
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihydro-, dihydrochloride has been used in scientific research to study various physiological processes. It has been shown to interact with the dopamine and serotonin systems in the brain, making it a valuable tool for studying the effects of these neurotransmitters on behavior. Additionally, this compound has been used to study the effects of various drugs on the brain and to investigate the mechanisms underlying drug addiction.
properties
CAS RN |
130482-62-1 |
|---|---|
Molecular Formula |
C15H25Cl2N3O2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-18(4-2)10-9-17-15(16)14-11-19-12-7-5-6-8-13(12)20-14;;/h5-8,14H,3-4,9-11H2,1-2H3,(H2,16,17);2*1H |
InChI Key |
LSTXZYMUZGALQI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)N.Cl.Cl |
Canonical SMILES |
CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)N.Cl.Cl |
synonyms |
1,4-Benzodioxin-2-carboximidamide, N-(2-(diethylamino)ethyl)-2,3-dihyd ro-, dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)



![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)





![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

